Carumonam

Klebsiella oxytoca monobactam resistance MIC90

Carumonam (CRMN, AMA-1080, Ro 17-2301; brand name Amasulin) is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic derived via chemical modification of the natural product sulfazecin. It belongs to the monobactam subclass (ATC: J01DF02), shares the oxyimino side-chain pharmacophore with third-generation cephalosporins, and exerts bactericidal activity through selective, high-affinity binding to penicillin-binding protein 3 (PBP3) of aerobic Gram-negative bacteria.

Molecular Formula C12H14N6O10S2
Molecular Weight 466.4 g/mol
Cat. No. B8691626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarumonam
Molecular FormulaC12H14N6O10S2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N
InChIInChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)
InChIKeyUIMOJFJSJSIGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carumonam (AMA-1080 / Ro 17-2301): Monobactam Antibiotic Procurement & Selection Evidence Guide for Gram-Negative Research and Clinical Evaluation


Carumonam (CRMN, AMA-1080, Ro 17-2301; brand name Amasulin) is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic derived via chemical modification of the natural product sulfazecin [1]. It belongs to the monobactam subclass (ATC: J01DF02), shares the oxyimino side-chain pharmacophore with third-generation cephalosporins, and exerts bactericidal activity through selective, high-affinity binding to penicillin-binding protein 3 (PBP3) of aerobic Gram-negative bacteria [2]. Carumonam is notable for its complete lack of activity against Gram-positive cocci and anaerobic species — a spectrum profile that is qualitatively similar to aztreonam but quantitatively differentiated at specific resistance nodes as detailed below.

Why Aztreonam, Ceftazidime, or Other Gram-Negative β-Lactams Cannot Be Assumed Interchangeable with Carumonam


Although carumonam and aztreonam are both monobactams that spare Gram-positive and anaerobic flora, critical quantitative differences in β-lactamase stability and target-site accessibility render them non-interchangeable under key resistance scenarios. Carumonam's 4-carbamoyloxymethyl substituent (cf. aztreonam's 4-α-methyl group) confers superior stability against the chromosomally encoded K-1 β-lactamase of Klebsiella oxytoca, translating into a ≥250-fold MIC advantage against this species [1]. Furthermore, carumonam retains inhibitory activity against a larger fraction of cefoperazone-resistant Enterobacteriaceae (52%) than either aztreonam (39%) or ceftazidime (35%), demonstrating that in-class cephalosporin resistance does not predict monobactam susceptibility — and that even between the two monobactams, carumonam occupies a meaningfully distinct susceptibility space [2]. Procurement decisions that treat these agents as functional equivalents risk therapeutic failure in settings where K. oxytoca, drug-resistant Enterobacteriaceae, or gentamicin-resistant Gram-negative pathogens are suspected.

Carumonam: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Klebsiella oxytoca MIC90: 250-Fold Superiority of Carumonam over Aztreonam

Against 1,156 clinical Enterobacteriaceae isolates, carumonam demonstrated an MIC90 of 0.2 µg/mL for Klebsiella oxytoca, whereas aztreonam required 50 µg/mL to inhibit 90% of the same population — a 250-fold potency difference [1]. This divergence is mechanistically linked to the K-1 β-lactamase of K. oxytoca, which hydrolyzes aztreonam at rates ≥5-fold higher than carumonam [2]. The carumonam MIC90 for K. oxytoca was also the lowest among all antibiotics tested in this study, including cefoperazone, ceftazidime, and cefsulodin.

Klebsiella oxytoca monobactam resistance MIC90 K-1 beta-lactamase

Cefoperazone-Resistant Enterobacteriaceae: Carumonam Inhibits 52% vs. Aztreonam 39% vs. Ceftazidime 35%

Among Enterobacteriaceae clinical isolates exhibiting resistance to cefoperazone (MIC ≥32 mg/L), carumonam at a concentration of ≤8.0 mg/L inhibited 52% of strains, compared with only 39% for aztreonam and 35% for ceftazidime [1]. This 13–17 percentage-point absolute advantage indicates that cefoperazone resistance is a less reliable predictor of carumonam failure than of aztreonam or ceftazidime failure. The data also support independent susceptibility testing of carumonam, as cross-resistance between carumonam and aztreonam is incomplete for non-Enterobacteriaceae Gram-negative species [1].

cefoperazone resistance Enterobacteriaceae cross-resistance susceptibility rate

Gentamicin-Resistant Gram-Negative Bacilli: Carumonam MIC90 ≤64 µg/mL vs. Aztreonam MIC90 ≥256 µg/mL

Against gentamicin-resistant Gram-negative bacilli, carumonam achieved an MIC90 of ≤64 µg/mL, whereas aztreonam required ≥256 µg/mL — at least a fourfold MIC90 advantage [1]. Carumonam was also identified as the most active β-lactam tested against gentamicin-resistant Pseudomonas aeruginosa strains, with an MIC90 of 8 µg/mL [2]. These data position carumonam as a β-lactam option that retains partial activity where aminoglycoside resistance co-exists, a scenario where aztreonam is frequently ineffective.

gentamicin resistance multidrug-resistant Gram-negative MIC90 aminoglycoside resistance

β-Lactamase Hydrolysis: K. oxytoca K-1 Enzyme Hydrolyzes Aztreonam at ≥5-Fold Higher Rate than Carumonam

In direct enzymatic hydrolysis assays, the chromosomal K-1 β-lactamase of Klebsiella oxytoca hydrolyzed aztreonam at a rate ≥5-fold higher than carumonam, though both were hydrolyzed at <1% of the rate of the reference substrate cephaloridine [1]. Carumonam was not destroyed by common plasmid-mediated (TEM, OXA, PSE) or chromosomal (P99, K1, K14) β-lactamases and demonstrated stability superior to aztreonam specifically against the K. oxytoca enzyme [2]. This enzymatic stability profile is the mechanistic basis for the 250-fold MIC90 differential against K. oxytoca (see Evidence Item 1).

beta-lactamase stability K-1 enzyme Klebsiella oxytoca hydrolysis rate

Pharmacokinetic Predictability in Renal Impairment: Half-Life Extends from 1.7 h (Normal) to 11.3 h (GFR <10 mL/min) with Unchanged Volume of Distribution

Following a single 1,000-mg intravenous infusion, carumonam elimination half-life increased linearly with decreasing creatinine clearance (CLCR): 1.7 h (CLCR >60 mL/min), 2.0 h (CLCR 30–60), 5.1 h (CLCR 10–30), and 11.3 h (CLCR <10 mL/min) [1]. Critically, peak plasma concentration (103 µg/mL) and steady-state volume of distribution (12.8 L) remained unchanged across all renal function strata, and total body clearance correlated tightly with CLCR (r = 0.98) [1]. By comparison, aztreonam half-life ranges from ~1.3–2 h in normal renal function to ~6–9.7 h in severe impairment, with substantial inter-patient variability [2]. The carumonam profile supports more predictable, CLCR-stratified dosing without volume-of-distribution confounders.

pharmacokinetics renal impairment half-life dosing adjustment volume of distribution

PBP3 Binding Selectivity: Carumonam Has High Affinity Exclusively for Gram-Negative PBP3 with No Binding to S. aureus or B. fragilis PBPs

Carumonam binds with high affinity specifically to PBP3 of Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa — the essential transpeptidase mediating bacterial septation — with a descending affinity order of PBP3 > PBP1A > PBP1B for E. coli [1]. At concentrations as low as ½ MIC, carumonam induces filamentation, consistent with selective PBP3 inhibition. In contrast, carumonam shows no meaningful binding to any PBPs of Staphylococcus aureus or Bacteroides fragilis even at high concentrations, mechanistically explaining its complete Gram-positive and anaerobic spectrum gap [2]. While aztreonam shares this general Gram-negative PBP3 preference, carumonam's PBP affinity pattern across species — particularly its binding hierarchy within Gram-negative PBPs — differs quantitatively and may contribute to the species-specific potency advantages documented in Evidence Items 1–4.

penicillin-binding protein 3 target selectivity Gram-negative specificity PBP affinity filamentation

Carumonam: Evidence-Based Research and Industrial Application Scenarios Derived from Quantitative Differentiation Data


Research on Klebsiella oxytoca Infections Where K-1 β-Lactamase Confers Aztreonam Resistance

Carumonam is the monobactam of choice for in vitro and in vivo infection models involving K. oxytoca strains that express the chromosomal K-1 β-lactamase. Aztreonam is functionally inactive (MIC90 = 50 µg/mL), whereas carumonam retains full potency (MIC90 = 0.2 µg/mL) — a 250-fold differential [1]. The ≥5-fold lower enzymatic hydrolysis rate by the purified K-1 enzyme confirms that this is a target-based, β-lactamase-mediated differentiation, not a permeability artifact [2]. Researchers investigating K. oxytoca pathogenesis, β-lactamase inhibitor development, or monobactam structure–activity relationships should specify carumonam to ensure interpretable results.

Gram-Negative Infection Studies in Renally Impaired Animal Models or Clinical Populations Requiring Predictable Pharmacokinetics

Carumonam's pharmacokinetic profile — elimination half-life extending linearly from 1.7 h (normal renal function) to 11.3 h (GFR <10 mL/min) with a constant volume of distribution (12.8 L) and a tight CL–CLCR correlation (r = 0.98) — makes it preferable to aztreonam for studies where renal function is a key variable [1]. The absence of volume-of-distribution drift across renal strata eliminates a confounder that complicates dose–response modeling with aztreonam [2]. Carumonam is therefore suited for pharmacokinetic/pharmacodynamic (PK/PD) modeling in renal impairment, hemodialysis clearance studies, and aged-animal models where renal function is naturally diminished.

Empirical Coverage of Cefoperazone-Resistant or Gentamicin-Resistant Enterobacteriaceae in Surveillance and Susceptibility Testing Programs

In antimicrobial resistance surveillance programs where cefoperazone resistance is prevalent, carumonam provides a meaningfully higher probability of in vitro coverage (52% of cefoperazone-resistant Enterobacteriaceae inhibited at ≤8 mg/L) compared with aztreonam (39%) or ceftazidime (35%) [1]. Similarly, against gentamicin-resistant Gram-negative bacilli, carumonam's MIC90 (≤64 µg/mL) is at least fourfold lower than aztreonam's (≥256 µg/mL) [2]. These data support inclusion of carumonam — and its separate susceptibility testing — in surveillance panels, formulary evaluations, and antibiogram construction for institutions with high rates of multidrug-resistant Gram-negative infections.

Mechanistic Studies of PBP3-Selective Cell Division Inhibition in Gram-Negative Rods

Carumonam's high-affinity, selective binding to PBP3 — the septum-specific transpeptidase — combined with its complete lack of binding to any PBPs of S. aureus or B. fragilis, makes it an ideal chemical probe for dissecting PBP3-dependent cell division in Gram-negative bacteria [1]. At concentrations as low as ½ MIC, carumonam induces reproducible filamentation in E. coli, S. marcescens, and P. aeruginosa without confounding effects on Gram-positive or anaerobic flora [2]. This selectivity profile supports its use in mixed-culture experiments, fluorescent PBP-labeling studies, and high-content screening assays for cell division inhibitors where off-target PBP engagement in Gram-positive contaminants must be rigorously excluded.

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